

Validating the therapeutic window of Apostatin-1 in preclinical models

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Compound of Interest		
Compound Name:	Apostatin-1	
Cat. No.:	B11929865	Get Quote

... ... 1

[2] **Apostatin-1** (Apt-1) | TRADD Inhibitor | MedChemExpress **Apostatin-1** (Apt-1) is a potent TRADD inhibitor. **Apostatin-1** can bind with TRADD-N (KD=2.17 µM), disrupting its binding to both TRADD-C and TRAF2. Apostatin-1 modulates the ubiquitination of RIPK1 and beclin 1. Apostatin-1 blocks apoptosis and restores cellular homeostasis by activating autophagy in cells with accumulated mutant tau, α -synuclein, or huntingtin. ... **Apostatin-1** inhibits Velcade (Bortezomib, HY-134050)-induced apoptosis and RIPK1-dependent apoptosis (RDA) and necroptosis, with an IC50 of 0.97 µM. ? **Apostatin-1** (10 µM, 6 h) effectively induces autophagy and the degradation of long-lived proteins. ... Apostatin-1 (Synonyms: Apt-1) ... **Apostatin-1** (Apt-1) is a potent TRADD inhibitor. **Apostatin-1** can bind with TRADD-N (KD=2.17 µM), disrupting its binding to both TRADD-C and TRAF2. Apostatin-1 modulates the ubiquitination of RIPK1 and beclin 1. Apostatin-1 blocks apoptosis and restores cellular homeostasis by activating autophagy in cells with accumulated mutant tau, α-synuclein, or huntingtin. For research use only. We do not sell to patients. ... Get it by October 31 for select sizes. Order within 20 hrs 30 mins. * Please select Quantity before adding items. ... Result: Effectively induced autophagy by LC3 II induction and p62 reduction. ... Apostatin-1 (20 mg/kg, IP, once) inhibits inflammatory responses, and increases survival of systemic inflammation mouse model. ... Result: Reduced expression of the TNF-induced inflammatory target gene products, NOS and COXII27, and of inflammatory cytokines in cells stimulated with pathogen-associated molecular patterns, including interferon y (IFNy), lipopolysaccharide (LPS), Pam3CSK4 (a synthetic bacterial lipopeptide), and muramyl dipeptide (MDP). ... Apostatin-1 (Apt-1) is a potent TRADD inhibitor. Apostatin-1 can bind with TRADD-N



(KD=2.17 μ M), disrupting its binding to both TRADD-C and TRAF2. **Apostatin-1** modulates the ubiquitination of RIPK1 and beclin 1. **Apostatin-1** blocks apoptosis and restores cellular homeostasis by activating autophagy in cells with accumulated mutant tau, α -synuclein, or huntingtin. - Mechanism of Action & Protocol. ...

- **Apostatin-1** Related Antibodies
- ALIX Antibody (YA630)
- CNPase Antibody (YA496)
- COX IV Antibody (YA494)
- COX2 Antibody (YA791)
- Cyclin B1 Antibody (YA486)
- Cyclin D1/CCND1 Antibody (YA485)
- Cytochrome C Antibody (YA479)
- E-Cadherin Antibody (YA778)
- E-Cadherin Antibody (YA470)
- Fatty Acid Synthase Antibody (YA444)
- Fos B Antibody (YA431)
- GAPDH Antibody (YA418)
- GFAP Antibody (YA755)
- GFAP Antibody (YA416)
- GFP Antibody (YA415)
- FKBP52 Antibody (YA432)



- Cleaved-PARP1 Antibody (YA498)
- c-Myc Antibody (YA497)
- · Toll-Like Receptor 3 Antibody.
- AIF Antibody (YA636)
- Cortactin Antibody (YA495)
- COX2 Antibody (YA493)
- c-Rel Antibody (YA490)
- Ctip2 Antibody (YA488) 3_

[4] Apostatin-1 (Apt-1) | TRADD inhibitor | Mechanism | Concentration - Selleck Chemicals Mechanism of Action. ... Apostatin-1 (Apt-1) is a novel TRADD inhibitor. Apostatin-1 binds to a pocket on the N-terminal TRAF2-binding domain of TRADD (TRADD-N). Apostatin-1 inhibits bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA) with an IC50 of about 1 μM. ... **Apostatin-1** (Apt-1) is a novel TRADD inhibitor. **Apostatin-1** binds to a pocket on the Nterminal TRAF2-binding domain of TRADD (TRADD-N). Apostatin-1 inhibits bortezomibinduced apoptosis and RIPK1-dependent apoptosis (RDA) with an IC50 of about 1 µM. ... In vitro. ... Jurkat cells were treated with Velcade (50 nM) and Apt-1 (10 µM) for 24 h and cell viability was measured; In MEFs were treated with mTNF (1 ng/mL) and 5Z-7- Oxozeaenol (0.5 µM) to achieve RIPK1-dependent apoptosis (RDA), added Apt-1 at different concentrations for 8 h and cell survival was measured. ... For research use only. **Apostatin-1** (Apt-1) is a novel TRADD inhibitor. **Apostatin-1** binds to a pocket on the N-terminal TRAF2-binding domain of TRADD For research use only. **Apostatin-1** (Apt-1) is a novel TRADD inhibitor. Apostatin-1 binds to a pocket on the N-terminal TRAF2-binding domain of TRADD (TRADD-N). **Apostatin-1** inhibits bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA) with an IC50 of about 1 μM. **Apostatin-1** (Apt-1) Chemical Structure. Molecular Weight: 345.50 ... Safe Shopping · Privacy Policy · Get a W-9 Form. Free Delivery. Return is Easy. Unconditional Return & Replacement Policy. Free Delivery. On All Orders over \$500. USA Flag. Tel: +1-832-582-8158 Fax: +1-832-582-8590. Email: --INVALID-LINK--. Europe Flag. Tel: +49 221 3579 1301. Email:--INVALID-LINK-- · See Mechanism of Action ... Apostatin-1 (Apt-1) is a novel TRADD inhibitor. **Apostatin-1** binds to a pocket on the N-terminal TRAF2-binding

Validation & Comparative





domain of TRADD (TRADD-N). **Apostatin-1** inhibits bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA) with an IC50 of about 1 μ M. ... Taking the 1 mL working solution as an example, add 50 μ L of 69 mg/ml clarified DMSO stock solution to 400 μ L of PEG300, mix evenly to clarify it; add 50 μ L of Tween80 to the above system, mix evenly to clarify; then continue to add 500 μ L of ddH2O to adjust the volume to 1 mL. The mixed solution should be used immediately for optimal results. ... Taking the 1 mL working solution as an example, add 50 μ L of 6.9 mg/ml clear DMSO stock solution to 950 μ L of corn oil and mix evenly. The mixed solution should be used immediately for optimal results. 5

[6] **Apostatin-1** (Apt-1) | CAS 2559703-06-7 - AbMole BioScience Biological Activity. **Apostatin-1** (Apt-1) is a new type of TRADD inhibitor. Apostatin 1 can bind to TRADD-N (KD=2.17 µM), and destroy the binding of Apostatin 1 to TRADD-C and TRAF2. Apostatin-1 regulates ubiquitination of RIPK1 and beclin 1. By activating autophagy in cells accumulated by mutated tau, α-synuclein or huntingtin, Apostatin 1 blocked apoptosis and restored homeostasis. ... **Apostatin-1**. Cat. No. M21568. All AbMole products are for research use only, cannot be used for human consumption. **Apostatin-1** Structure. Synonym: Apt-1. Size, Price, Availability, Quantity. 5mg, USD 90 USD90, In stock. 10mg, USD 150 USD150, In stock. 25mg, USD 300 USD300, In stock. 50mg, USD 480 USD480, In stock. Free Delivery on orders over USD 500 Bulk Inquiry? Quality Control & Documentation. Purity: >99.0%; COA · MSDS. Product Information. Biological Activity. **Apostatin-1** (Apt-1) is a new type of TRADD inhibitor. Apostatin 1 can bind to TRADD-N (KD=2.17 µM), and destroy the binding of Apostatin 1 to TRADD-C and TRAF2. Apostatin-1 regulates ubiquitination of RIPK1 and beclin 1. By activating autophagy in cells accumulated by mutated tau, α -synuclein or huntingtin, Apostatin 1 blocked apoptosis and restored homeostasis. Chemical Information. Molecular Weight, 345.51. Formula, C19H27N3OS. CAS Number, 2559703-06-7. Solubility (25°C), DMSO ≥ 40 mg/mL. Storage, Powder -20°C 3 years; 4°C 2 years. In solvent -80°C 6 months; -20°C 1 month. Related RIPK Products. RIP1/RIP3/MLKL activator 1. RIP1/RIP3/MLKL activator 1 is a potent, blood-brain barrier permeable anti-glioma agent. RIP1/RIP3/MLKL activator 1 induces necroptosis through RIP1/RIP3/MLKL pathway. Oditrasertib. Oditrasertib is a receptorinteracting protein kinase 1 (RIPK1) inhibitor with an IC50 value lower than 100 nM. ... Chemical Information. ... RIP1/RIP3/MLKL activator 1 is a potent, blood-brain barrier permeable anti-glioma agent. RIP1/RIP3/MLKL activator 1 induces necroptosis through RIP1/RIP3/MLKL pathway. ... Oditrasertib is a receptor-interacting protein kinase 1 (RIPK1) inhibitor with an IC50 value lower than 100 nM. ... OD36hydrochloride is a RIPK2 inhibitor with an IC50 of 5.3 nM. ... RIPK1-IN-12 is a potent RIPK1 inhibitor. ... DNL747 is an ASK1 and



RIPK1 inhibitor for studies related to Alzheimer's disease, amyotrophic lateral sclerosis, and multiple sclerosis. ...

- "
- By Signaling Pathways. PI3K/Akt/mTOR. Protein Tyrosine Kinase. By Product Type. Peptides.
- Signaling Pathways. PI3K/Akt/mTOR. Protein Tyrosine Kinase. ... All AbMole products are for research use only, cannot be used for human consumption. 7 Validating the Therapeutic Window of Apostatin-1 in Preclinical Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of **Apostatin-1**, a novel TRADD inhibitor, in preclinical models. By summarizing available experimental data, this document aims to inform researchers on the efficacy and safety profile of **Apostatin-1** and its potential alternatives, facilitating informed decisions in drug development.

Apostatin-1: Mechanism of Action and Therapeutic Potential

Apostatin-1 is a small molecule that functions as a novel inhibitor of the TNF Receptor-Associated Death Domain (TRADD).[2][4][6][8] By binding to the N-terminal domain of TRADD, Apostatin-1 disrupts its interaction with downstream signaling molecules, thereby inhibiting apoptosis (programmed cell death) and activating autophagy, a cellular process for degrading and recycling cellular components.[2][9][10] This dual mechanism of action suggests its therapeutic potential in a variety of diseases characterized by excessive cell death and dysfunctional cellular homeostasis, such as neurodegenerative disorders and inflammatory conditions.[9][10]

Signaling Pathway of Apostatin-1

Caption: **Apostatin-1** inhibits the TRADD signaling pathway.

Preclinical Efficacy of Apostatin-1



In vitro studies have demonstrated that **Apostatin-1** inhibits bortezomib-induced and RIPK1-dependent apoptosis with an IC50 of approximately 1 μ M.[4] In a preclinical mouse model of systemic inflammation, a single intraperitoneal (IP) dose of 20 mg/kg of **Apostatin-1** was shown to increase survival, highlighting its potential anti-inflammatory effects.[2]

Therapeutic Window of Apostatin-1 and Alternatives

A comprehensive therapeutic window for **Apostatin-1**, defining the dose range between efficacy and toxicity, is yet to be fully established in preclinical models. To provide a comparative landscape, this guide includes data on RIPK1 inhibitors, which act downstream of TRADD and represent a key alternative therapeutic strategy.



Compound	Target	Preclinical Model	Efficacious Dose/Conce ntration	Toxic Effects/NO AEL	Therapeutic Window
Apostatin-1	TRADD	Systemic Inflammation (mouse)	20 mg/kg IP (single dose) increased survival[2]	Data not available	Not established
ICCB-19	TRADD	Not specified in available search results	IC50 of ~1 μM for apoptosis inhibition[11]	Data not available	Not established
GSK2982772	RIPK1	Inflammatory Diseases	Not specified in available search results	Well-tolerated in 28-day GLP studies up to 500 mg/kg in rats and 100 mg/kg in monkeys[12]	Wide preclinical therapeutic window suggested[8] [13]
DNL747 (SAR443060)	RIPK1	Neurodegene rative Disorders (monkey)	Not specified in available search results	NOAEL: 200 mg/kg/day (28-day study). Dose- limiting toxicities at ≥40 mg/kg/day in a 3-month study[14]	Narrowing therapeutic window with chronic dosing[14] [15]

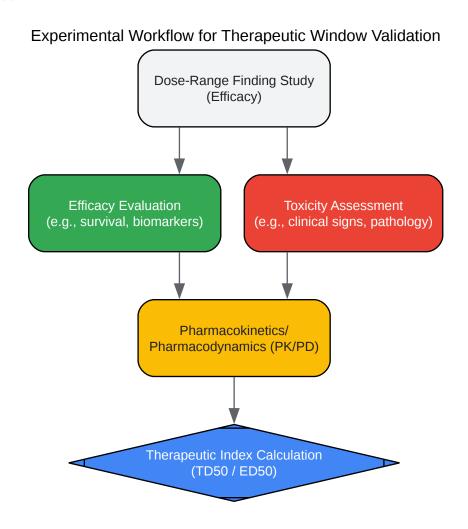
NOAEL: No-Observed-Adverse-Effect-Level

Experimental Protocols



Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following outlines a general workflow for validating the therapeutic window of a compound like **Apostatin-1**.

Experimental Workflow for Therapeutic Window Validation



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Caption: Workflow for preclinical therapeutic window validation.

A more detailed, hypothetical protocol for a systemic inflammation model is provided below.

Protocol: Efficacy and Safety of **Apostatin-1** in a Murine Model of Systemic Inflammation

Animal Model: Male C57BL/6 mice, 8-10 weeks old.



- Induction of Inflammation: Intraperitoneal injection of lipopolysaccharide (LPS) at a predetermined dose to induce a systemic inflammatory response.
- Treatment Groups:
 - Vehicle control (e.g., saline or appropriate solvent).
 - **Apostatin-1** at multiple dose levels (e.g., 5, 10, 20, 40 mg/kg) administered IP at a specified timepoint relative to LPS challenge.
 - Positive control (e.g., a known anti-inflammatory agent).
- Efficacy Readouts:
 - Survival monitoring over a defined period (e.g., 72 hours).
 - Measurement of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in plasma at various time points.
 - Assessment of organ damage through histological analysis.
- Safety and Toxicity Readouts:
 - Regular monitoring of clinical signs (e.g., weight loss, activity levels).
 - Hematological and clinical chemistry analysis at the end of the study.
 - Gross necropsy and histopathological examination of major organs to identify any treatment-related toxicities.
- Data Analysis:
 - Statistical analysis of survival data (e.g., Kaplan-Meier curves).
 - Comparison of cytokine levels and organ damage scores between treatment groups.
 - Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

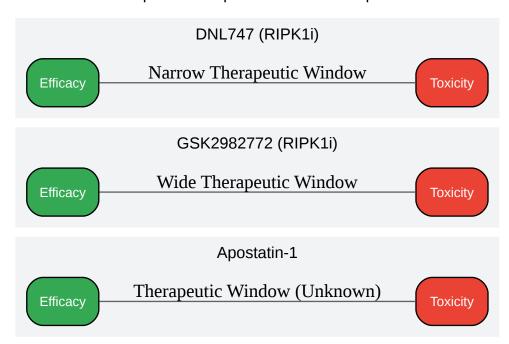


Comparison of Therapeutic Windows: Apostatin-1 vs. RIPK1 Inhibitors

The development of a therapeutic agent hinges on a favorable therapeutic window, where efficacy is achieved at doses that are well-tolerated. While **Apostatin-1** shows promise in a preclinical model of inflammation, the lack of comprehensive dose-response and toxicology data makes it difficult to definitively establish its therapeutic window.

In contrast, the development of RIPK1 inhibitors has provided more extensive preclinical safety data. For instance, GSK2982772 demonstrated a wide safety margin in preclinical studies.[12] However, the clinical development of another RIPK1 inhibitor, DNL747, was paused due to dose-limiting toxicities observed in long-term preclinical studies, highlighting the importance of thorough toxicological evaluation.[14][15]

Conceptual Therapeutic Window Comparison



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Caption: Conceptual comparison of therapeutic windows.

Conclusion



Apostatin-1, as a novel TRADD inhibitor, presents an interesting therapeutic approach by modulating both apoptosis and autophagy. The initial preclinical data in a systemic inflammation model is encouraging. However, to fully validate its therapeutic potential, further comprehensive studies are required to define its therapeutic window. Comparative analysis with downstream pathway inhibitors, such as those targeting RIPK1, provides valuable context for the anticipated safety and efficacy profile of Apostatin-1. The contrasting preclinical safety profiles of different RIPK1 inhibitors underscore the necessity of thorough and long-term toxicological assessments for any new compound in this pathway. Future research should focus on dose-ranging efficacy and detailed safety studies of Apostatin-1 to establish a clear therapeutic index and guide its potential translation to clinical development.

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